N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide
Overview
Description
N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src kinases are a family of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways, including cell proliferation, differentiation, and survival. SU6656 has been extensively studied for its potential therapeutic applications, particularly in cancer research.
Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Sulfonamides, including derivatives of N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide, have been utilized to create effective antimicrobial and antiproliferative agents. These compounds have shown significant activity against various human cell lines and microbes. For example, specific derivatives exhibited potent cytotoxic activity against lung and liver carcinoma cell lines, and significant antimicrobial activity surpassing reference drugs in some cases (Abd El-Gilil, 2019).
Antiviral Activity
Synthesis of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, related to N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide, has demonstrated anti-tobacco mosaic virus activity. This indicates potential applications in antiviral research (Chen et al., 2010).
Antioxidant Properties
Derivatives containing the oxo-2H-chromene structure, similar to N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide, have shown good antioxidant activities. These compounds exhibited potent DPPH radical scavenging activity and efficiency in ferric reducing antioxidant power (FRAP) assays, although they displayed no remarkable antimicrobial activities (Saeedi et al., 2014).
Histone Deacetylase Inhibitors and Antitumor Agents
A novel model of sulfonamide compounds encompassing a chromene azo motif, related to N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide, has been developed with potential applications in drug-resistant pathogen treatment. These compounds were evaluated for their antibacterial, antifungal activities, and cytotoxic screening against various cancer cell lines. The study also included their inhibitory effects on HDAC classes and Tubulin polymerization to identify prime antitumor drug candidates (Okasha et al., 2019).
Potential COVID-19 Treatment
Research on coumarin derivatives containing chloroquine moieties, related to N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide, suggested that these compounds might influence COVID-19 treatment. Theoretical calculations proposed the reaction mechanism and evaluated physical and chemical properties to select optimal forms for treatment (Ibrahim et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-oxochromene-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4S/c16-11-2-4-12(5-3-11)17-22(19,20)13-6-7-14-10(9-13)1-8-15(18)21-14/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTIAHNEQLWWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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